

UT-69: A Paradigm of Selectivity in Kinase Inhibition Profiles

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Compound of Interest		
Compound Name:	UT-69	
Cat. No.:	B1193763	Get Quote

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A comprehensive analysis of available data indicates that **UT-69**, a novel selective androgen receptor degrader (SARD), exhibits a highly selective profile with minimal to no off-target activity against a broad range of kinases. This remarkable selectivity underscores its potential as a precisely targeted therapeutic agent, minimizing the likelihood of off-target effects commonly associated with less selective kinase inhibitors.

While a detailed, quantitative kinase selectivity profile for **UT-69** against an extensive panel of kinases is not publicly available, compelling evidence from a closely related compound, UT-155, developed in the same research program, sheds light on the expected behavior of **UT-69**. A study examining the cross-reactivity of UT-155 against a panel of kinases revealed no significant inhibition of kinase activity.[1][2] This finding provides strong support for the high selectivity of this class of molecules for the androgen receptor (AR).[1][2] **UT-69** and UT-155 are presented as first-in-class SARDs with similar pharmacological properties, suggesting that the high selectivity observed for UT-155 is likely a characteristic feature of **UT-69** as well.[1]

Comparison with Other Kinase Inhibitors

The development of kinase inhibitors has been a major focus in drug discovery, particularly in oncology. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome. Many kinase inhibitors exhibit polypharmacology, interacting with multiple kinases, which can lead to both beneficial therapeutic effects and adverse side effects.



In contrast, the anticipated selectivity of **UT-69** positions it as a highly targeted agent. This specificity is a critical attribute for a therapeutic candidate, as it reduces the potential for unintended interactions with other signaling pathways, thereby enhancing its safety profile.

Quantitative Data Summary

As direct quantitative data for **UT-69** is unavailable, the following table summarizes the qualitative findings for the closely related compound UT-155, which is expected to have a similar selectivity profile.

Compound	Target	Kinase Panel Screening Results	Reference
UT-155	Androgen Receptor	No significant inhibition observed	[1][2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This is typically achieved through screening the compound against a large panel of purified kinases. A standard method employed for this purpose is the in vitro radiometric kinase assay.

Protocol: In Vitro Radiometric Kinase Assay for Selectivity Profiling

Objective: To determine the inhibitory activity of a test compound (e.g., **UT-69**) against a broad panel of protein kinases.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Test compound dissolved in DMSO



- [y-³³P]ATP (radiolabeled ATP)
- Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)
- 96-well filter plates (e.g., phosphocellulose)
- Phosphoric acid wash solution
- · Scintillation cocktail
- Microplate scintillation counter

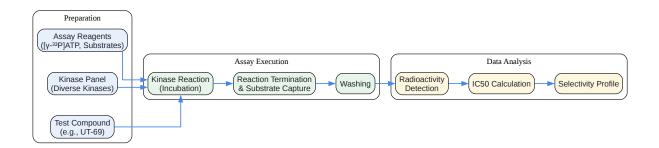
Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
- Kinase Reaction Setup: In each well of a 96-well plate, the following are combined:
 - Kinase reaction buffer
 - A specific amount of a purified kinase
 - The corresponding kinase substrate
 - The test compound at various concentrations (or DMSO as a vehicle control)
- Initiation of Reaction: The kinase reaction is initiated by the addition of [y-33P]ATP.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped by the addition of phosphoric acid.
- Capture of Phosphorylated Substrate: The reaction mixture is transferred to a
 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the
 unreacted [γ-³³P]ATP is washed away.
- Washing: The filter plate is washed multiple times with phosphoric acid solution to remove any unbound radioactivity.



- Detection: After drying the plate, a scintillation cocktail is added to each well.
- Quantification: The amount of incorporated radioactivity is measured using a microplate scintillation counter. The counts are proportional to the kinase activity.
- Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined by fitting the data to a dose-response curve.

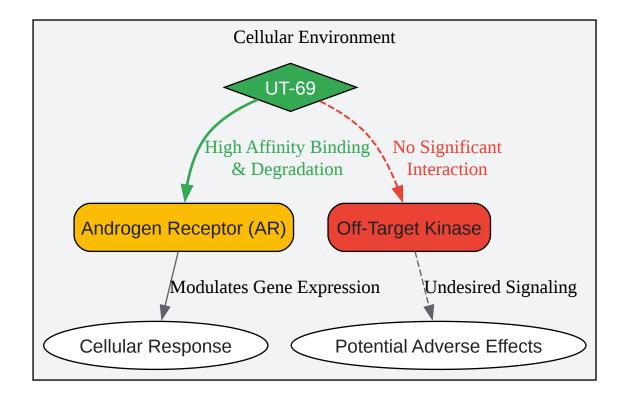
Visualizations



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Figure 1. Experimental workflow for kinase selectivity profiling.





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Figure 2. Targeted action of **UT-69** on the Androgen Receptor.

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References

- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
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